

HEPES Buffer: A Superior Choice for RNA Electrophoresis and Extraction

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Compound of Interest

Compound Name: HEPES sodium

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The integrity and quality of RNA are paramount for the success of downstream molecular biology applications such as reverse transcription quantitative PCR (RT-qPCR), next-generation sequencing (NGS), and microarray analysis. The choice of buffer systems during RNA electrophoresis and extraction plays a critical role in preserving RNA stability and ensuring accurate experimental outcomes. HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid), a zwitterionic biological buffer, has emerged as a valuable reagent in RNA workflows. Its ability to maintain a stable pH in the physiological range, coupled with its potential to inhibit RNase activity, makes it an excellent alternative to traditional buffers like MOPS (3-(N-morpholino)propanesulfonic acid) for electrophoresis and a beneficial component in RNA extraction protocols.[1][2][3] This document provides detailed application notes and protocols for the use of HEPES buffer in RNA electrophoresis and extraction.

Key Advantages of HEPES Buffer in RNA Analysis

HEPES offers several advantages over other buffering agents in the context of RNA analysis:

- **Stable pH Environment:** HEPES has a pKa of approximately 7.5, providing robust buffering capacity in the pH range of 6.8 to 8.2.[3][4] This is crucial for maintaining RNA stability, as fluctuations in pH can lead to RNA degradation.[3]

- **RNase Inhibition:** HEPES has been shown to reduce the activity of RNases, the enzymes responsible for RNA degradation.[3] This property is critical for preserving the integrity of RNA throughout the experimental process.
- **Improved Resolution in Electrophoresis:** Studies have demonstrated that a HEPES-Triethanolamine (HT) buffer system provides significantly improved resolution of large RNA species on agarose-formaldehyde gels compared to the traditional MOPS-based system.[5]
- **Reduced Run Times:** The HT buffer system allows for shorter electrophoresis run times, increasing efficiency in the laboratory.[5]
- **Compatibility:** HEPES is compatible with various downstream applications and does not interfere with enzymatic reactions commonly used in molecular biology.[4]

Quantitative Data Summary

The following tables summarize the available quantitative data comparing different buffer systems and extraction methods. It is important to note that direct quantitative comparisons of RNA Integrity Number (RIN) and yield for HEPES-based systems versus others are not extensively published. The data presented here is compiled from various studies to provide a comparative overview.

Table 1: Comparison of RNA Electrophoresis Buffer Systems

Parameter	HEPES-Triethanolamine (HT) Buffer	MOPS Buffer	TBE/TAE Buffer
Resolution of Large RNA (>6 kb)	Excellent, sharp bands[5]	Poor, smearing of bands[5]	Not recommended for denaturing RNA gels
Typical Run Time (mini-gel)	~2 hours[5]	4-5 hours (with recirculation)	Variable, not ideal for RNA sizing
RNA Integrity (Qualitative)	High[5]	Moderate to High	Low, can lead to RNA degradation[6]
Formaldehyde Concentration	Can be reduced to 0.4M[5]	Typically higher concentrations used	Not applicable for denaturing gels

Table 2: Comparison of RNA Extraction Methods

Parameter	HEPES-based Lysis Buffer (Hypothetical)	TRIzol (Phenol-Chloroform)	Column-Based Kits (Silica membrane)
Expected RNA Yield	High	Very High[7][8]	High[7][8]
RNA Purity (A260/A280)	High	Moderate to High (potential phenol contamination)[7]	Very High[7]
RNA Integrity (RIN)	High (due to pH stability and RNase inhibition)[3]	High (if performed correctly)[8]	High[8]
Ease of Use	Moderate	Complex, requires careful handling of hazardous chemicals	Simple and fast
Scalability	Scalable	Scalable	Scalable

Experimental Protocols

Protocol 1: Denaturing RNA Agarose Gel Electrophoresis using HEPES-Triethanolamine (HT) Buffer

This protocol is adapted from a method that demonstrates improved resolution of large RNA species.[5]

Materials:

- HEPES (free acid)
- Triethanolamine
- Agarose, molecular biology grade

- Formaldehyde (37% solution)
- Formamide, deionized
- EDTA (0.5 M, pH 8.0)
- Bromophenol blue
- RNase-free water
- RNA samples
- RNA ladder

Buffer and Solution Preparation:

- 50x HT Stock Solution (1.5 M HEPES, 1.5 M Triethanolamine):
 - In a beaker, combine 357.45 g of HEPES (free acid) and 223.8 g (200 mL) of Triethanolamine.
 - Add RNase-free water to a final volume of 1 L.
 - Stir until completely dissolved. The pH should be approximately 7.6 ± 0.2 and should not be adjusted.
 - Filter sterilize and store at room temperature.
- 1x HT Running Buffer:
 - Dilute the 50x HT Stock Solution 1:50 in RNase-free water (e.g., 20 mL of 50x stock in 980 mL of water).
- RNA Loading Dye (2.1x):
 - To prepare 10 mL, mix:
 - 420 μ L of 50x HT Stock Solution

- 20 μ L of 0.5 M EDTA, pH 8.0
- 4 mg of Bromophenol blue
- RNase-free water to 10 mL
- Filter sterilize and store at -20°C.

Gel Preparation (1% Agarose Gel):

- In an RNase-free flask, dissolve 1 g of agarose in 90 mL of RNase-free water by heating in a microwave.
- Cool the solution to about 60°C.
- In a fume hood, add 2 mL of 50x HT Stock Solution and 4.4 mL of 37% formaldehyde (final concentration 0.4 M).
- Mix gently and pour the gel into a casting tray with the appropriate comb.
- Allow the gel to solidify completely.

Sample Preparation and Electrophoresis:

- For each RNA sample, combine the following in an RNase-free tube:
 - Up to 5 μ g of RNA
 - Formamide to a final volume of 5 μ L
- Prepare a 2x loading master mix by combining 14 volumes of the 2.1x RNA Loading Dye with 1 volume of 37% formaldehyde. This mix is not stable and should be prepared fresh.
- Add 5 μ L of the 2x loading master mix to each 5 μ L RNA/formamide sample.
- Heat the samples at 70°C for 5 minutes to denature the RNA.
- Immediately place the samples on ice to prevent renaturation.

- Place the gel in the electrophoresis tank and fill with 1x HT Running Buffer until the gel is just submerged.
- Load the denatured RNA samples and an appropriate RNA ladder into the wells.
- Run the gel at 5-6 V/cm until the bromophenol blue dye has migrated approximately two-thirds of the way down the gel.

Visualization:

- After electrophoresis, stain the gel with an appropriate fluorescent dye (e.g., SYBR Gold or ethidium bromide) according to the manufacturer's instructions.
- Visualize the RNA bands using a UV transilluminator. Intact total RNA from eukaryotic sources should show two distinct bands corresponding to the 28S and 18S ribosomal RNA, with the 28S band being approximately twice as intense as the 18S band.

Protocol 2: Total RNA Extraction from Mammalian Cells using a HEPES-based Lysis Buffer

This protocol is a representative method incorporating HEPES into the lysis buffer to enhance pH stability and protect against RNA degradation.

Materials:

- Mammalian cells
- Phosphate-buffered saline (PBS), RNase-free
- HEPES
- Potassium Chloride (KCl)
- Magnesium Chloride (MgCl₂)
- NP-40 (or similar non-ionic detergent)
- Dithiothreitol (DTT)

- RNase Inhibitor
- TRIzol or similar phenol-guanidine isothiocyanate reagent
- Chloroform
- Isopropanol
- Ethanol (75%), RNase-free
- RNase-free water

Buffer and Solution Preparation:

- HEPES Lysis Buffer (10 mM HEPES, 10 mM KCl, 1.5 mM MgCl₂, 0.5% NP-40, 1 mM DTT, 20 U/mL RNase Inhibitor):
 - To prepare 10 mL, combine:
 - 1 mL of 100 mM HEPES, pH 7.5
 - 1 mL of 100 mM KCl
 - 30 µL of 500 mM MgCl₂
 - 500 µL of 10% NP-40
 - Bring the volume to ~9.5 mL with RNase-free water.
 - Just before use, add 10 µL of 1 M DTT and 5 µL of RNase Inhibitor (40 U/µL).
 - Adjust the final volume to 10 mL with RNase-free water. Keep on ice.

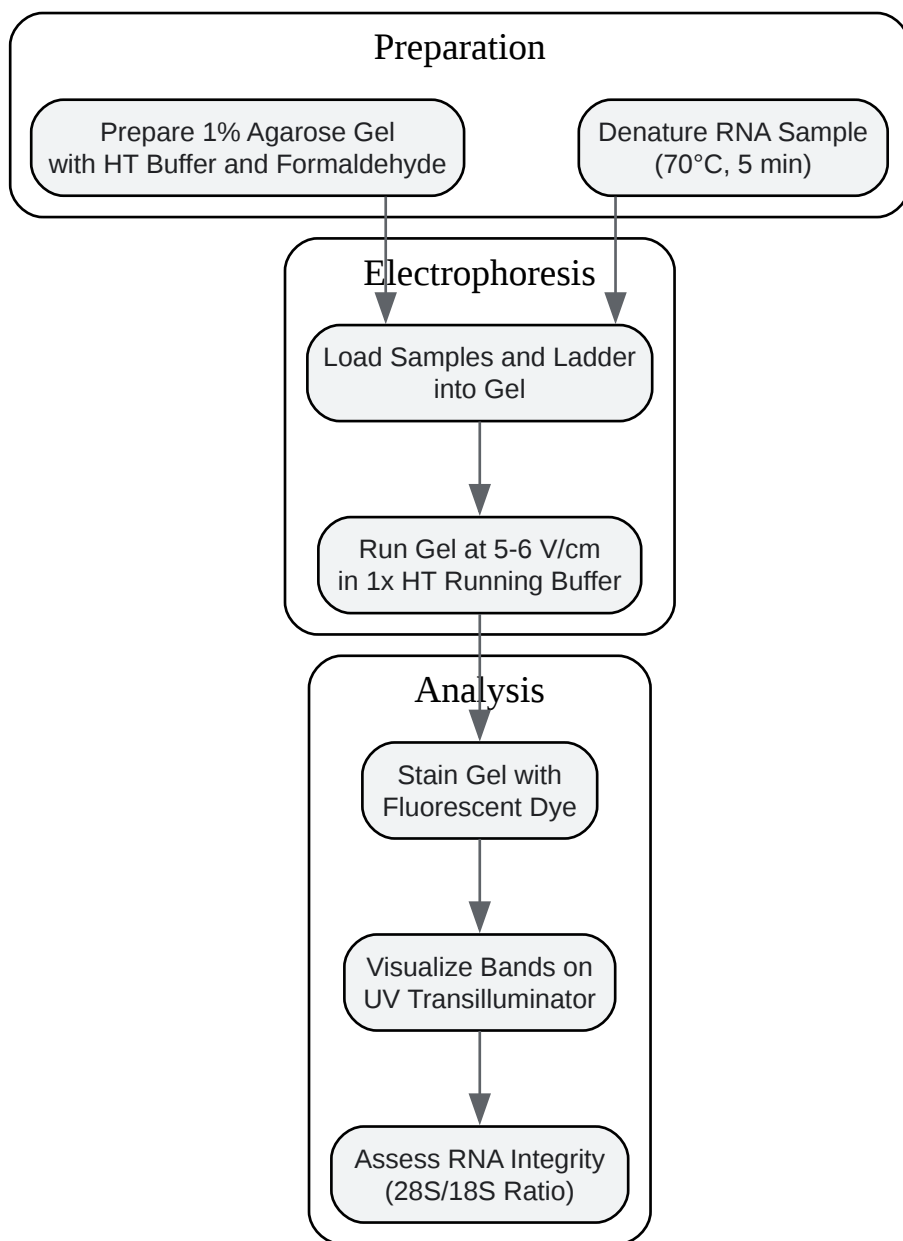
RNA Extraction Procedure:

- Cell Lysis:
 - For adherent cells, wash the cell monolayer once with ice-cold RNase-free PBS.

- For suspension cells, pellet the cells by centrifugation and wash once with ice-cold RNase-free PBS.
- Add an appropriate volume of ice-cold HEPES Lysis Buffer to the cells (e.g., 1 mL for a 10 cm dish or 10^7 cells).
- For adherent cells, scrape the cells in the lysis buffer. For suspension cells, resuspend the pellet in the lysis buffer.
- Incubate on ice for 5-10 minutes to ensure complete lysis.
- Homogenization:
 - Transfer the lysate to a fresh RNase-free tube.
 - Pass the lysate through a 21-gauge needle 5-10 times to shear genomic DNA.
- Phase Separation:
 - Add 1 volume of TRIzol reagent to the lysate and mix thoroughly by vortexing.
 - Add 0.2 volumes of chloroform, vortex for 15 seconds, and incubate at room temperature for 5 minutes.
 - Centrifuge at 12,000 x g for 15 minutes at 4°C.
- RNA Precipitation:
 - Carefully transfer the upper aqueous phase to a new RNase-free tube.
 - Add 0.5 volumes of isopropanol and mix by inverting.
 - Incubate at room temperature for 10 minutes.
 - Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the RNA.
- RNA Wash and Resuspension:
 - Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.

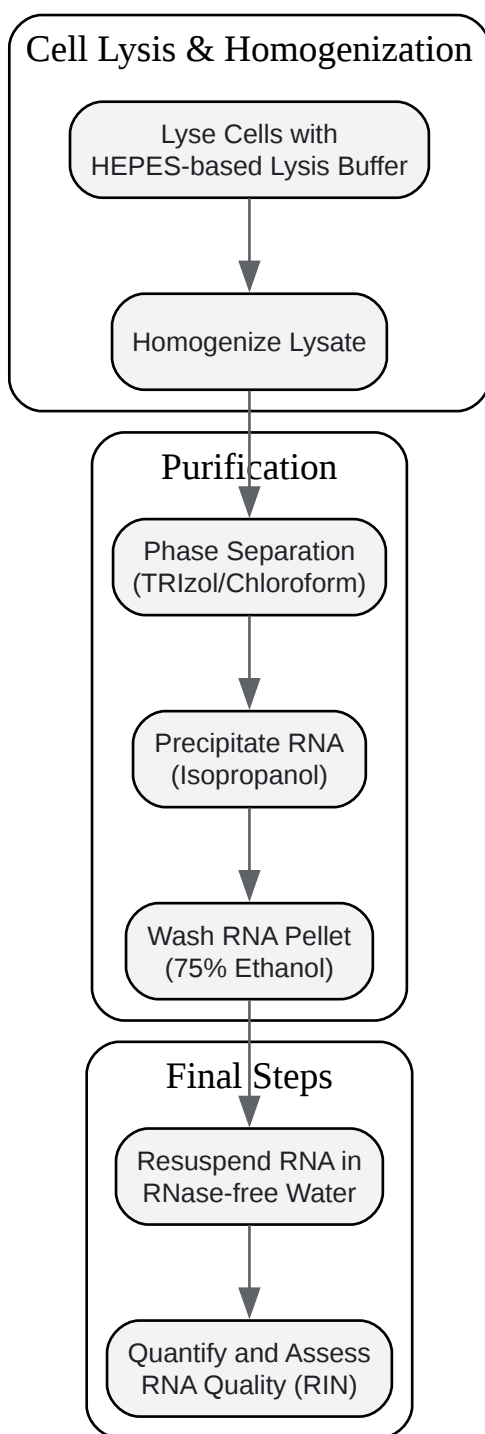
- Centrifuge at 7,500 x g for 5 minutes at 4°C.
- Carefully discard the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry.
- Resuspend the RNA pellet in an appropriate volume of RNase-free water.
- Incubate at 55-60°C for 10 minutes to aid in resuspension.
- Quantification and Quality Assessment:
 - Determine the RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer.
 - Assess RNA integrity (RIN) using an automated electrophoresis system or by running an aliquot on a denaturing agarose gel as described in Protocol 1.

Visualizations



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Caption: Workflow for RNA electrophoresis using HEPES-Triethanolamine buffer.



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